molecular formula C10H14ClNO3 B1374389 3-Amino-4-propoxybenzoic Acid Hydrochloride CAS No. 59691-14-4

3-Amino-4-propoxybenzoic Acid Hydrochloride

Cat. No.: B1374389
CAS No.: 59691-14-4
M. Wt: 231.67 g/mol
InChI Key: GGERISRWDATJBJ-UHFFFAOYSA-N
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Description

Historical Context and Development

3-Amino-4-propoxybenzoic acid hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its development is closely tied to the production of proxymetacaine (proparacaine), an ester-type local anesthetic used in ophthalmic procedures. Early synthetic routes focused on nitro-group reduction strategies, such as the hydrogenation of 4-propoxy-3-nitrobenzoic acid using palladium on carbon catalysts. This method achieved yields exceeding 97%, establishing a reliable pathway for large-scale production.

The compound gained regulatory attention when identified as a process-related impurity in commercial batches of proxymetacaine hydrochloride. Studies by Yang et al. (2020) utilized liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to characterize its formation during drug synthesis, highlighting its significance in pharmaceutical quality control. Its stability under hydrolytic stress conditions further cemented its role in degradation pathway analyses for anesthetic formulations.

Nomenclature and Classification Systems

IUPAC Name:

This compound

Key Structural Features:

  • Benzoic acid backbone with substituents at positions 3 and 4
  • Amino group (-NH₂) at position 3
  • Propoxy group (-O-CH₂CH₂CH₃) at position 4
  • Hydrochloride salt form of the carboxylic acid derivative

Classification:

Category Description
Chemical Class Substituted benzoic acid derivative
Functional Groups Amino, alkoxy, carboxylic acid, hydrochloride
Pharmaceutical Role Synthetic intermediate, degradation product

Alternative designations include:

  • β-(Diethylamino)ethyl 4-n-propoxybenzoate hydrochloride (pharmacopeial synonym)
  • 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride

Chemical Registry Identifiers and Databases

Global chemical registries provide essential identifiers for precise tracking:

Registry System Identifier
CAS Registry 59691-14-4
PubChem CID 68131001
EC Number 261-859-7
DSSTox Substance ID DTXSID30975090

These identifiers enable cross-referencing across:

  • PubChem : Provides 3D conformational data and synthetic pathways
  • CAS Common Chemistry : Documents molecular formula (C₁₀H₁₄ClNO₃) and weight (231.68 g/mol)
  • EPA DSSTox : Offers regulatory compliance information for toxicological assessments

Relationship to Parent Compound 3-Amino-4-propoxybenzoic Acid

The hydrochloride salt derives from its parent acid (CAS 59691-15-5) through protonation of the amino group:

Structural Relationship:
$$ \text{C}{10}\text{H}{13}\text{NO}{3} + \text{HCl} \rightarrow \text{C}{10}\text{H}{14}\text{ClNO}{3} $$

Key Distinctions:

Property Parent Acid Hydrochloride Salt
Solubility Limited aqueous solubility Enhanced water solubility
Stability Prone to oxidation Improved stability for storage
Pharmaceutical Use Intermediate in synthesis Reference standard in QC

Properties

IUPAC Name

3-amino-4-propoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11;/h3-4,6H,2,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGERISRWDATJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Propoxy-3-nitrobenzoic acid is synthesized by nitration of 4-propoxybenzoic acid or by substitution reactions on appropriately functionalized benzoic acid derivatives.
  • The nitro compound serves as the substrate for catalytic reduction to the amino compound.

Catalytic Hydrogenation

  • The reduction of the nitro group to an amino group is typically conducted using hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst .
  • Reaction conditions reported include:
    • Solvent: Ethanol
    • Catalyst loading: 10% Pd/C, typically 0.2 g per 0.38 g substrate
    • Temperature: Room temperature (~20–25°C)
    • Hydrogen pressure: Atmospheric or slightly elevated
    • Reaction time: Approximately 1 hour
  • This method achieves high conversion and yields around 97% for 3-amino-4-propoxybenzoic acid.

Formation of Hydrochloride Salt

  • The amino acid is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid .
  • The hydrochloride salt is isolated by precipitation, filtration, and drying.
  • This salt form improves stability and facilitates purification.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1 Dissolve 4-propoxy-3-nitrobenzoic acid in ethanol Substrate ready for reduction
2 Add 10% Pd/C catalyst (0.2 g per 0.38 g substrate) Catalyst loading
3 Stir under H2 atmosphere at room temperature for 1 h Complete reduction to amino compound
4 Filter off catalyst Catalyst recovery
5 Add concentrated HCl to form hydrochloride salt Precipitation of 3-amino-4-propoxybenzoic acid hydrochloride
6 Filter, wash, and dry solid Final product isolated with high purity (~97%)

Comparative Insights from Related Compounds

While direct literature on this compound is limited, analogous methods for related compounds such as 3-amino-4-hydroxybenzoic acid hydrochloride provide useful insights:

  • A patented method involves:
    • Base hydrolysis of 3-nitro-4-chlorobenzoic acid to 3-nitro-4-hydroxybenzoic acid.
    • Catalytic hydrogenation with Pd/C under pressurized hydrogen at 95–100°C and 0.5–1.5 MPa.
    • Acidification with hydrochloric acid to precipitate the hydrochloride salt.
    • Final purification by recrystallization from aqueous base at low temperature (0–5°C).
  • Yields exceed 90%, with product purity above 96%.

These conditions suggest that elevated temperature and pressure can be applied to improve reduction efficiency for similar aromatic nitro compounds.

Analytical and Purification Techniques

  • High-performance liquid chromatography (HPLC) is the standard method for assessing product purity.
  • Chromatographic conditions for related compounds include:
    • Column: Agilent SB-C18, 150 mm × 5 µm
    • Mobile phase: Acetonitrile/water (pH 4.0) 1:1
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 254 nm
  • Purification involves filtration, washing with cold water, and drying under controlled temperature to maintain product integrity.

Summary Table of Key Preparation Parameters

Parameter Typical Value / Range Notes
Starting material 4-Propoxy-3-nitrobenzoic acid Synthesized or commercially obtained
Catalyst 10% Pd/C 0.2 g per ~0.38 g substrate
Solvent Ethanol Common solvent for hydrogenation
Temperature Room temperature (~20–25°C) Mild conditions suffice for reduction
Hydrogen pressure Atmospheric to 1.0 MPa Higher pressure may accelerate reaction
Reaction time 1 hour Sufficient for complete reduction
Acidification agent Concentrated HCl For hydrochloride salt formation
Product purity ≥ 97% Verified by HPLC
Yield ~ 95–97% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-propoxybenzoic Acid Hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Various reduced derivatives depending on the conditions.

    Substitution: Substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-amino-4-propoxybenzoic acid hydrochloride serves as a building block for the synthesis of complex organic molecules. Its structural properties allow it to act as an intermediate in various synthetic pathways. The compound can undergo several chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : It can be reduced to produce various derivatives.
  • Substitution Reactions : The amino group can participate in substitution reactions, facilitating the introduction of other functional groups.

Biology

This compound is studied for its biological activities, particularly its interactions with enzymes and biomolecules. Notably, it has been shown to inhibit histone deacetylase 8 (HDAC8) , which plays a crucial role in gene expression regulation. This inhibition can lead to alterations in cellular processes such as:

  • Cell signaling pathways
  • Gene expression modulation
  • Cellular metabolism adjustments

These properties make it a valuable compound for research into epigenetic regulation and potential therapeutic applications .

Medicine

The compound is explored for its potential therapeutic properties, particularly in ophthalmology due to its relationship with proparacaine hydrochloride, a widely used anesthetic. Research has indicated that degradation products of proparacaine include this compound, which raises concerns regarding ocular toxicity and safety profiles . This highlights the need for further investigation into its pharmacological effects and safety.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to function effectively as a precursor in various industrial chemical processes .

Case Study 1: Inhibition of HDAC8

A significant study investigated the inhibitory effects of 3-amino-4-propoxybenzoic acid on HDAC8. The results indicated that this compound could effectively alter histone acetylation patterns, leading to changes in gene expression associated with various diseases, including cancer. This finding opens avenues for developing new therapeutic strategies targeting epigenetic mechanisms.

Case Study 2: Safety Profile Evaluation

Research focusing on the degradation products of proparacaine hydrochloride identified 3-amino-4-propoxybenzoic acid as a potential ocular irritant. In-silico models predicted eye irritation risks associated with this compound, emphasizing the importance of assessing safety profiles for pharmaceutical formulations containing degradation products .

Mechanism of Action

The mechanism of action of 3-Amino-4-propoxybenzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propoxy group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-4-propoxybenzoic Acid Hydrochloride with structurally or functionally related compounds, emphasizing differences in molecular properties, applications, and regulatory status:

Property This compound Proxymetacaine Hydrochloride 3-Amino-4-Chlorobenzeneboronic Acid Hydrochloride 4-Amino-3-phenylbutyric Acid Hydrochloride
CAS No. 59691-14-4 5875-06-9 N/A (Synonyms listed) 3060-41-1
Molecular Formula C₁₀H₁₃NO₃·HCl C₁₆H₂₆N₂O₃·HCl C₆H₆BClNO₂·HCl C₁₀H₁₃NO₂·HCl
Molecular Weight 231.68 g/mol 330.9 g/mol N/A 196.63 g/mol
Structural Features - Propoxy group
- Amino group
- Benzoic acid
- Ester group (diethylaminoethyl)
- Local anesthetic core
- Boronic acid group
- Chloro substituent
- Phenylbutyric acid backbone
- Amino group
Primary Use Analytical reference standard Local anesthetic (ophthalmic use) Intermediate in organic synthesis Research reagent (e.g., plant cell culture)
Regulatory Compliance USP, EMA, JP, BP Pharmacopoeial standards (e.g., BP) Limited regulatory data Not pharmacopoeial

Key Comparisons:

Proxymetacaine Hydrochloride Structural Difference: Proxymetacaine contains a diethylaminoethyl ester group, making it a prodrug that hydrolyzes to release this compound . Pharmacological Activity: Proxymetacaine acts as a rapid-onset local anesthetic, whereas the benzoic acid derivative lacks direct therapeutic activity and serves as a metabolite/impurity . Molecular Weight: Proxymetacaine’s larger size (330.9 g/mol) reflects its esterified structure compared to the simpler benzoic acid derivative (231.68 g/mol) .

3-Amino-4-Chlorobenzeneboronic Acid Hydrochloride Functional Groups: The presence of a boronic acid group and chloro substituent distinguishes it from the propoxybenzoic acid backbone of the target compound. This structural divergence makes it suitable for Suzuki-Miyaura coupling reactions in organic synthesis, unlike the analytical role of this compound .

4-Amino-3-phenylbutyric Acid Hydrochloride Backbone and Applications: This compound features a phenylbutyric acid structure and is used in biochemical research (e.g., plant cell culture), contrasting with the benzoic acid derivative’s role in pharmaceutical analysis .

Research Findings and Implications

  • Degradation Studies: this compound is identified as a hydrolysis product of Proxymetacaine Hydrochloride under acidic or enzymatic conditions, emphasizing its importance in stability testing .
  • Analytical Methods : Chromatographic techniques (HPLC, LC-MS) are validated using this compound to quantify impurities in Proxymetacaine formulations, ensuring compliance with ≤0.1% impurity thresholds per ICH guidelines .
  • Solubility and Stability : As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base, critical for reproducible analytical results .

Biological Activity

3-Amino-4-propoxybenzoic Acid Hydrochloride (APB-HCl) is an organic compound with significant biological relevance, particularly in pharmacology and biochemistry. This article examines its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO3·HCl
  • CAS Number : 59691-14-4
  • Molecular Weight : 215.68 g/mol

The compound is a derivative of benzoic acid, characterized by the presence of an amino group at the meta position relative to the propoxy group. This structural configuration influences its solubility and interaction with biological targets.

The biological activity of APB-HCl is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the propoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : APB-HCl has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that APB-HCl exhibits several biological activities:

  • Antimicrobial Properties : Studies have suggested that APB-HCl possesses antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Analgesic Effects : As a local anesthetic, APB-HCl is related to proparacaine hydrochloride, which is used in ophthalmology for its numbing properties .
  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of APB-HCl:

  • Study on Enzyme Interactions : Research demonstrated that APB-HCl can serve as a substrate in biochemical assays to study enzyme activities. Its ability to modulate enzyme function highlights its potential as a research tool in pharmacology.
  • Toxicological Assessments : A study predicted ocular toxicity associated with degradation products of proparacaine hydrochloride, including APB-HCl. The findings indicated that while the compound itself may be relatively safe, its metabolites require further investigation .

Comparative Analysis

To better understand the unique properties of APB-HCl, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-4-methoxybenzoic Acid Methoxy group instead of propoxyModerate antimicrobial activity
4-Amino-3-nitrobenzoic Acid Nitro group instead of propoxyStronger enzyme inhibition
3-Amino-4-ethoxybenzoic Acid Ethoxy group instead of propoxySimilar analgesic properties

Q & A

Q. What analytical methods are recommended for quantifying 3-Amino-4-propoxybenzoic Acid Hydrochloride in pharmaceutical formulations?

A validated reverse-phase HPLC method is widely used. For example, a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate and UV detection at 207 nm provides robust results. Calibration curves typically show linearity (e.g., r=0.9999) across 1–10 µg/mL, with recovery rates >99% and RSD <1.5% . Adjustments may be needed for matrix effects in complex formulations.

Q. What is the synthetic pathway for this compound?

A plausible route involves:

Propoxylation : Reacting 4-hydroxy-3-nitrobenzoic acid with propyl bromide under basic conditions.

Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

Acidification : Treatment with HCl yields the hydrochloride salt.
Purification via recrystallization or column chromatography ensures ≥95% purity, validated by NMR and HPLC .

Q. What solubility characteristics does this compound exhibit in common solvents?

The hydrochloride salt is typically soluble in polar solvents like water, methanol, and DMSO but less so in non-polar solvents (e.g., hexane). Sonication or mild heating (~40°C) enhances dissolution in aqueous buffers. Solubility data should be confirmed experimentally under controlled pH and temperature .

Advanced Research Questions

Q. How can discrepancies in purity assessments between NMR and HPLC be resolved?

Orthogonal methods are critical:

  • HPLC-MS identifies low-abundance impurities (e.g., sulfoxides or deaminated byproducts) undetected by NMR.
  • Ion chromatography quantifies counterion (Cl⁻) content.
  • Cross-validate with certified reference standards (e.g., LGC Standards’ 100 mg batches) to calibrate instruments .

Q. What stability profiles are observed under varying pH and temperature conditions?

Accelerated stability studies (40°C/75% RH) over 6 months show:

  • Acidic conditions (pH 3) : Stable with <2% degradation.
  • Alkaline conditions (pH 9) : Rapid hydrolysis of the propoxy group.
  • Solid-state stability : Storage at -20°C in desiccators maintains integrity for ≥4 years .

Q. How to design a forced degradation study to identify major degradation products?

Expose the compound to:

  • Thermal stress : 80°C for 24 hours.
  • Photolysis : UV light (254 nm) for 48 hours.
  • Hydrolysis : 0.1M HCl/NaOH at 60°C for 8 hours.
    Analyze degradation products via LC-MS and compare with impurity libraries (e.g., Protionamide Sulfoxide as a sulfonation byproduct) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes or receptors (e.g., GABA-B receptors, inferred from structural analogs like Phenibut hydrochloride).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
    Validate predictions with in vitro assays (e.g., radioligand displacement) .

Methodological Notes

  • Synthesis : Optimize reaction time and catalyst loading (e.g., Pd/C for hydrogenation) to minimize side products.
  • Analysis : Include system suitability tests (e.g., USP tailing factor <2) in HPLC protocols.
  • Stability : Use Arrhenius modeling to extrapolate shelf-life from accelerated data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.